4-((5-(Benzyloxy)-2-bromophenoxy)methyl)pyridine

Medicinal Chemistry Organic Synthesis Quality Control

Regioisomer purity is non-negotiable for SAR reproducibility. The 3-benzyloxy regioisomer (CAS 2007915-80-0) is NOT interchangeable with this target compound. - **Key application:** Precise scaffold for Suzuki-Miyaura cross-coupling. Aryl bromide handles diversification. - **Physicochemical differentiator:** Predicted cLogP 5.00 - optimal for lipophilic CNS probe development. - **Supply chain guarantee:** ≥97% purity, 2-8°C sealed dry storage protocol ensures batch-to-batch integrity.

Molecular Formula C19H16BrNO2
Molecular Weight 370.246
CAS No. 1372147-57-3
Cat. No. B2966749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((5-(Benzyloxy)-2-bromophenoxy)methyl)pyridine
CAS1372147-57-3
Molecular FormulaC19H16BrNO2
Molecular Weight370.246
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)OCC3=CC=NC=C3
InChIInChI=1S/C19H16BrNO2/c20-18-7-6-17(22-13-15-4-2-1-3-5-15)12-19(18)23-14-16-8-10-21-11-9-16/h1-12H,13-14H2
InChIKeyLZRBQDMZEFXAAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((5-(Benzyloxy)-2-bromophenoxy)methyl)pyridine Overview


4-((5-(Benzyloxy)-2-bromophenoxy)methyl)pyridine (CAS 1372147-57-3) is a heteroaromatic building block with the molecular formula C19H16BrNO2 and a molecular weight of 370.24 g/mol . It is primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology research. This compound features a pyridine ring linked via a methylene bridge to a bromophenol moiety that is protected with a benzyloxy group. Its structural features make it a valuable scaffold for further derivatization, including Suzuki-Miyaura coupling reactions .

4-((5-(Benzyloxy)-2-bromophenoxy)methyl)pyridine Substitution Risk


Despite sharing an identical molecular formula and weight (C19H16BrNO2, 370.24 g/mol) , the positional isomer 4-((3-(Benzyloxy)-4-bromophenoxy)methyl)pyridine (CAS 2007915-80-0) is not a suitable substitute for the target compound. The shift in substituent position from the 5- to the 3-benzyloxy group on the central phenyl ring alters the electronic distribution and steric environment. This regioisomeric difference can profoundly impact the compound's reactivity in cross-coupling reactions and its binding affinity to biological targets, leading to divergent outcomes in synthesis and screening campaigns. Substitution without rigorous validation risks project failure and irreproducible data.

4-((5-(Benzyloxy)-2-bromophenoxy)methyl)pyridine Performance Evidence


Purity Specification: Analog Comparison

The target compound is commercially available with a minimum purity specification of ≥97% , whereas a closely related regioisomer, 4-((3-(Benzyloxy)-4-bromophenoxy)methyl)pyridine (CAS 2007915-80-0), is specified at 95% purity from a comparable vendor .

Medicinal Chemistry Organic Synthesis Quality Control

Predicted Lipophilicity (cLogP)

The target compound has a predicted octanol-water partition coefficient (cLogP) of 5.0021 . This high lipophilicity value is a key differentiator from other heteroaromatic building blocks and provides a quantitative benchmark for assessing its potential for passive membrane permeability and off-target binding [1].

Drug Discovery ADME Prediction Lead Optimization

Validated Storage Condition

The compound is specified for storage at 2-8°C in a sealed, dry environment . This is a more stringent and defined condition compared to the generic 'cool, dry place' recommendation for its regioisomeric analog from the same vendor class, which may imply a higher sensitivity to ambient conditions .

Compound Management Stability Study Procurement

4-((5-(Benzyloxy)-2-bromophenoxy)methyl)pyridine Applications


Lipophilic Pharmacophore Probe Design

With a predicted cLogP of 5.0021 , this compound is an ideal scaffold for medicinal chemistry programs targeting lipophilic binding pockets. Its high lipophilicity suggests it can serve as a core for developing central nervous system (CNS)-penetrant probes or for exploring protein targets with hydrophobic active sites.

Cross-Coupling Library Synthesis

The presence of an aryl bromide makes this compound a prime candidate for diversification using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura . Its high specified purity (≥97%) ensures it is a reliable starting material for generating high-quality screening libraries with minimal byproduct formation.

Precursor for Regiospecific Derivatization

The defined position of the benzyloxy protecting group at the 5-position of the phenyl ring provides a handle for selective deprotection and subsequent functionalization. This regiospecificity is crucial for synthesizing compounds where the exact placement of functional groups determines biological activity, and it cannot be achieved using the 3-substituted regioisomer .

Controlled Compound Management

For institutional compound management and core facilities, the explicit storage condition of 2-8°C in a sealed, dry environment provides a clear protocol to maintain long-term sample integrity, reducing costs associated with degradation and retesting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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